6-(Trifluoromethyl)quinolin-4-amine
Overview
Description
6-(Trifluoromethyl)quinolin-4-amine is a fluorinated quinoline derivative known for its significant biological activity. The incorporation of a trifluoromethyl group into the quinoline structure enhances its chemical properties, making it a valuable compound in medicinal chemistry. This compound has shown potential in various scientific research applications, particularly in the development of anti-cancer and anti-viral agents .
Mechanism of Action
Target of Action
The primary target of 6-(Trifluoromethyl)quinolin-4-amine is the Werner (WRN) helicase . This compound has been designed and synthesized as a potential WRN-dependent antiproliferative agent . It also acts as a microtubule-targeted agent (MTA) .
Mode of Action
This compound interacts with its targets, leading to significant changes. As a WRN helicase inhibitor, it exhibits excellent inhibitory activity against cancer cell lines . As an MTA, it inhibits microtubule polymerization .
Biochemical Pathways
The compound affects the DNA damage response (DDR) pathway, which is a protective response that maintains genomic integrity and restores cell homeostasis when cells are subjected to DNA damage and replication stress . It also disrupts the microtubule network, which is crucial for cell division .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is bbb permeant .
Result of Action
The compound exhibits antiproliferative activity against various cancer cell lines, including PC3, K562, and HeLa . It disrupts the tubulin network in HeLa cells, arrests HeLa cells at the G2/M phase, and induces cell apoptosis in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)quinolin-4-amine typically involves the cyclization of aniline derivatives with trifluoromethyl ketones. One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can be further converted into this compound through bromination and subsequent amination reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of robust catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are commonly used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium azide or organolithium compounds under anhydrous conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)quinolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Potential anti-cancer and anti-viral agent, showing efficacy in preclinical studies against various cancer cell lines and influenza virus strains
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)quinolin-4-amine
- 4-(Trifluoromethyl)quinolin-2-amine
- 6-Fluoroquinolin-4-amine
Uniqueness
6-(Trifluoromethyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other trifluoromethylated quinolines, it exhibits superior anti-cancer activity and a broader spectrum of biological effects. Its ability to target multiple molecular pathways makes it a versatile compound in drug discovery .
Properties
IUPAC Name |
6-(trifluoromethyl)quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAABMTXRJDIATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371047 | |
Record name | 6-(trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247113-89-9 | |
Record name | 6-(trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 247113-89-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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